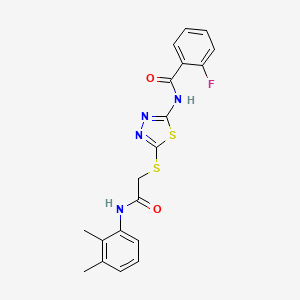
3-(Dimethylamino)-4-iodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-4-iodophenol is a compound that contains a phenol group, an iodine atom, and a dimethylamino group. Phenols are aromatic compounds that contain a hydroxyl group directly bonded to a carbon atom in the aromatic ring . The dimethylamino group is a functional group consisting of a nitrogen atom attached to two methyl groups and one other carbon-containing group .
Synthesis Analysis
While specific synthesis methods for 3-(Dimethylamino)-4-iodophenol are not available, similar compounds are often synthesized through various organic reactions. For instance, a compound called (E)-3-(3-(4-(Dimethylamino)Phenyl)Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, a compound called p-(dimethylamino)azobenzene was analyzed using density functional theory (DFT) at the B3LYP level with 6-311G++ .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. For instance, the density, boiling point, and solubility of a compound called Dimethylaminopropylamine were determined experimentally .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(Dimethylamino)-4-iodophenol, focusing on six unique fields:
Organic Synthesis
3-(Dimethylamino)-4-iodophenol: is widely used as a building block in organic synthesis. Its unique structure, featuring both an iodine atom and a dimethylamino group, makes it a versatile intermediate for creating complex organic molecules. This compound can undergo various reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), which are essential for constructing carbon-carbon and carbon-heteroatom bonds in pharmaceuticals and agrochemicals .
Pharmaceutical Development
In pharmaceutical research, 3-(Dimethylamino)-4-iodophenol serves as a precursor for synthesizing bioactive molecules. Its structural components allow for the introduction of functional groups that can enhance the biological activity of drug candidates. This compound is particularly valuable in the development of anti-cancer and anti-inflammatory agents, where precise modifications to molecular structures are crucial for efficacy and safety .
Material Science
This compound is also significant in material science, particularly in the development of advanced polymers and nanomaterials. 3-(Dimethylamino)-4-iodophenol can be used to functionalize surfaces and create materials with specific properties, such as improved thermal stability, conductivity, and mechanical strength. These materials have applications in electronics, coatings, and composite materials .
Dye and Pigment Industry
In the dye and pigment industry, 3-(Dimethylamino)-4-iodophenol is utilized as an intermediate for synthesizing various dyes. Its ability to introduce color and enhance the stability of dyes makes it valuable for producing high-performance pigments used in textiles, inks, and plastics. The compound’s chemical properties allow for the creation of dyes with excellent lightfastness and resistance to washing .
Mécanisme D'action
Safety and Hazards
The safety and hazards of a compound depend on its structure and properties. For instance, a compound called 3-(Dimethylamino)propionitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and harm if swallowed or in contact with skin .
Propriétés
IUPAC Name |
3-(dimethylamino)-4-iodophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO/c1-10(2)8-5-6(11)3-4-7(8)9/h3-5,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYOYKYVVWZVMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-4-iodophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea](/img/structure/B2447812.png)
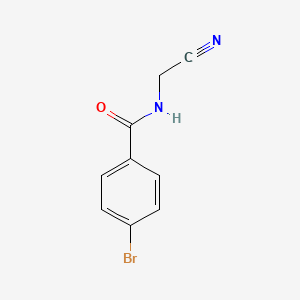
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[3-(trifluoromethyl)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2447815.png)
![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2447816.png)
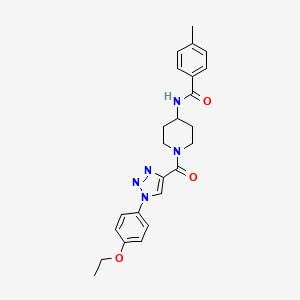
![(1R,2R)-2-[(2,6-Dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2447820.png)
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2447821.png)

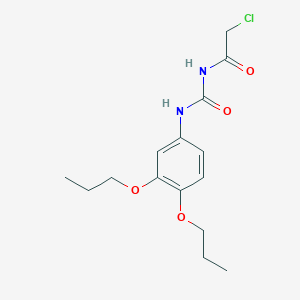

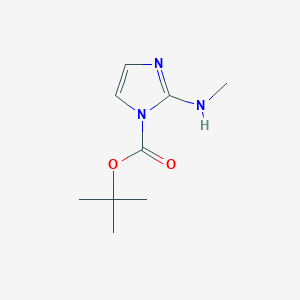
![Methyl 4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2447831.png)
![N1-(2,4-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2447833.png)
